An In-depth Technical Guide to the Core Basic Properties of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
An In-depth Technical Guide to the Core Basic Properties of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and pharmacological properties of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. This bicyclic heterocyclic molecule, built upon a fused pyrazole and cyclohexenone ring system, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique structural attributes, conferred by the trimethyl substitution pattern, are critical to its diverse pharmacological activities.[1] This guide delves into the compound's physicochemical characteristics, synthesis, and its interactions with key biological targets, including opioid receptors, cyclooxygenase-2 (COX-2), and human neutrophil elastase (HNE). Detailed, field-proven experimental protocols are provided to enable researchers to synthesize, characterize, and evaluate this versatile compound and its analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the tetrahydro-4H-indazol-4-one core.
Introduction: The Emergence of a Privileged Scaffold
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (henceforth referred to as Compound 1 ) is a synthetic molecule that has garnered significant attention for its broad biological activity. Its rigidified cyclohexenone ring and substituted pyrazole system provide a unique three-dimensional structure for interaction with various biological targets.[1] Initially explored for its potent antinociceptive effects mediated through opioid receptor agonism, subsequent research has revealed its potential as a core structure for the development of selective COX-2 inhibitors and potent HNE inhibitors.[1][2][3] This adaptability makes the tetrahydro-4H-indazol-4-one scaffold a subject of intense interest in the pursuit of novel therapeutics for pain, inflammation, and related disorders.
This guide will provide a detailed exploration of the foundational properties of Compound 1 , moving from its fundamental chemical identity to practical methodologies for its synthesis and biological evaluation.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | [1] |
| CAS Number | 16315-16-5 | [1][4] |
| Molecular Formula | C₁₀H₁₄N₂O | [1][4] |
| Molecular Weight | 178.23 g/mol | [1][4] |
Structural Features and Tautomerism
Compound 1 is characterized by a fused bicyclic system. The 3-methyl substituent is known to enhance steric interactions with biological targets like opioid receptors, while the gem-dimethyl groups at the 6-position rigidify the cyclohexenone ring, which can improve binding specificity.[1]
An important characteristic of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is its potential for tautomerism. Computational studies have investigated the relative stability of the 1H, 2H, and OH tautomeric forms. For 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, theoretical calculations suggest that the 2H tautomer is slightly more stable than the 1H form.[5][6] The equilibrium between these tautomers can be influenced by the solvent environment, with polar solvents potentially favoring the 1H-tautomer due to a higher dipole moment.[1]
Diagram: Tautomeric Forms of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Caption: Tautomeric equilibrium between the 1H and 2H forms.
Basicity, Solubility, and Stability
The solubility of Compound 1 is expected to be moderate in aqueous solutions and higher in organic solvents like tetrahydrofuran (THF), ethanol, and dimethylformamide (DMF).[3]
The stability of the 1,5,6,7-tetrahydro-4H-indazol-4-one core has been investigated, with some derivatives showing reasonable stability in aqueous buffers with half-lives exceeding one hour.[2] However, stability can be influenced by substituents and the specific conditions of the medium.
To rigorously characterize these properties, the following experimental protocols are recommended.
Experimental Protocol: Potentiometric pKa Determination
This protocol describes a standardized method for determining the acid dissociation constant (pKa) of a compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of Compound 1 in a suitable co-solvent (e.g., methanol or DMSO) at a concentration of approximately 10 mM.
-
Prepare a series of aqueous buffers with varying pH values (e.g., from pH 2 to pH 12).
-
-
Titration:
-
Add a precise volume of the stock solution to a known volume of deionized water to achieve a final concentration of approximately 0.1 mM.
-
Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) while monitoring the pH using a calibrated pH meter.
-
In a separate experiment, titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point of the titration curve.
-
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining aqueous solubility.
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid Compound 1 to a known volume of purified water (or a relevant buffer) in a sealed, inert container.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.
-
Determine the concentration of Compound 1 in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
The measured concentration represents the aqueous solubility of the compound at the specified temperature.
-
Experimental Protocol: Forced Degradation and Stability Studies
This protocol is based on ICH guidelines and is designed to identify potential degradation pathways and establish a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of Compound 1 in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and maintain at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and maintain at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.
-
Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60°C).
-
-
Analysis:
-
At specified time points, analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterize any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Diagram: Workflow for Physicochemical Characterization
Caption: A logical workflow for the physicochemical profiling of Compound 1.
Synthesis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
The primary synthetic route to Compound 1 involves the cyclocondensation of 2-acetyldimedone with hydrazine hydrate.[3] Recent advancements have utilized microwave-assisted synthesis to significantly reduce reaction times and improve yields.[3]
Microwave-Assisted Synthesis Protocol
This protocol provides a detailed, step-by-step methodology for the efficient synthesis of Compound 1 .
Materials and Reagents:
-
2-Acetyldimedone
-
Hydrazine hydrate
-
Tetrahydrofuran (THF), anhydrous
-
Microwave synthesis reactor
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Methodology:
-
Reaction Setup:
-
In a microwave-safe reaction vessel, dissolve 2-acetyldimedone (e.g., 0.5 g, 2.74 mmol) in anhydrous THF (5 mL).
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Seal the vessel.
-
-
Microwave Irradiation:
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a temperature of 100–140°C for 10–30 minutes.
-
-
Workup and Purification:
-
After cooling, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
-
| Parameter | Conventional Method | Microwave Method |
| Reaction Time | 2–4 hours | 10–30 minutes |
| Yield | 65–70% | 80–85% |
| Purity (HPLC) | 92–95% | 97–99% |
(Data adapted from Benchchem)[3]
Diagram: Synthetic Pathway
Caption: Microwave-assisted synthesis of Compound 1.
Pharmacological Profile and Biological Activity
Compound 1 and its analogs exhibit a rich pharmacology, with demonstrated activity at multiple, distinct biological targets.
Opioid Receptor Agonism
Compound 1 has been identified as a potent agonist at opioid receptors, which are the primary targets for many clinically used analgesics.[1] It displays activity at both μ- and δ-opioid receptors.
-
μ-Opioid Receptors: It acts as a full agonist with a binding affinity of approximately 15 nM.[1][3]
-
δ-Opioid Receptors: It also acts as an agonist with a binding affinity of around 82 nM.[1][3]
This dual agonism suggests a complex pharmacological profile that may contribute to its analgesic effects.
Experimental Protocol: Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the μ-opioid receptor (MOR).
Materials and Reagents:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).
-
Test Compound: Unlabeled Compound 1 or its analogs.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Brandel or similar cell harvester with Whatman GF/C glass fiber filters.
-
Scintillation Fluid and Counter.
Methodology:
-
Assay Setup:
-
In a 96-well plate, combine the following in a final volume of 1 mL:
-
hMOR cell membranes (typically 10-20 µg of protein).
-
[³H]-DAMGO at a concentration near its Kd (e.g., 0.5 nM).
-
Varying concentrations of the test compound.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add 10 µM naloxone.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Diagram: Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade upon MOR activation.
Cyclooxygenase-2 (COX-2) Inhibition
Derivatives of the 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole scaffold have been designed and synthesized as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[3] One such derivative, 2-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazol-1-yl)acetic acid, emerged as a potent COX-2 inhibitor with an IC₅₀ value of 150 nM and a high selectivity index.[3]
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.
Materials and Reagents:
-
Human recombinant COX-2 enzyme.
-
COX Assay Buffer.
-
COX Probe (in DMSO).
-
COX Cofactor (in DMSO).
-
Arachidonic Acid.
-
NaOH.
-
Celecoxib (a known COX-2 inhibitor, for control).
-
96-well white opaque plate.
-
Fluorescence plate reader.
Methodology:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add:
-
Enzyme Control (EC): 10 µl of Assay Buffer.
-
Inhibitor Control (IC): 2 µl of Celecoxib and 8 µl of Assay Buffer.
-
Sample Screen (S): 10 µl of the diluted test compound.
-
-
-
Reaction Initiation:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µl of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µl of a diluted Arachidonic Acid/NaOH solution to all wells simultaneously.
-
-
Measurement:
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic plot.
-
Determine the percent inhibition for the test compound relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Human Neutrophil Elastase (HNE) Inhibition
The 1,5,6,7-tetrahydro-4H-indazol-4-one core has also been successfully utilized to develop potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases.[2] These inhibitors have demonstrated Ki values in the low nanomolar range.[2]
Experimental Protocol: HNE Inhibition Assay
This protocol describes a competitive ELISA for the detection and quantification of HNE activity.
Materials and Reagents:
-
HNE conjugate-coated 96-well plate.
-
HNE-BSA standard.
-
Anti-HNE antibody.
-
HRP-conjugated secondary antibody.
-
Substrate solution.
-
Stop solution.
-
1X PBS containing 0.1% BSA.
-
Orbital shaker.
-
Microplate reader.
Methodology:
-
Assay Setup:
-
Add 50 µL of the HNE-BSA standard or the unknown sample (containing the test inhibitor) to the wells of the HNE conjugate-coated plate.
-
Incubate at room temperature for 10 minutes on an orbital shaker.
-
-
Antibody Incubation:
-
Add 50 µL of the diluted anti-HNE antibody to each well.
-
Incubate at room temperature for 1 hour on an orbital shaker.
-
-
Washing and Secondary Antibody Addition:
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to all wells.
-
Incubate for 1 hour at room temperature on an orbital shaker.
-
-
Detection:
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of the Substrate Solution to each well and incubate for 2-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
The quantity of HNE adduct is inversely proportional to the signal.
-
Compare the absorbance of the samples containing the test inhibitor to the standard curve to determine the extent of HNE inhibition.
-
Conclusion
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one represents a highly versatile and pharmacologically significant scaffold. Its unique structural features have enabled the development of potent modulators of diverse biological targets, including opioid receptors, COX-2, and HNE. This guide has provided a comprehensive overview of its core basic properties, from its fundamental physicochemical characteristics to detailed, practical protocols for its synthesis and biological evaluation. The methodologies outlined herein are intended to empower researchers in the fields of medicinal chemistry and drug development to further explore and exploit the therapeutic potential of this promising class of compounds. The self-validating nature of the described protocols, grounded in established scientific principles, provides a robust framework for generating reliable and reproducible data.
References
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3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | C10H14N2O - PubChem. [Link]
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1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - NIH. [Link]
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Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro - PubChem. [Link]
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Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. [Link]
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Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives - ResearchGate. [Link]
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1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity | Request PDF - ResearchGate. [Link]
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. [Link]
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Trimethyl-4-oxo-4,5,6,7-tetrahydroindazole-1-acetic Acid: A New Lead Compound With Selective COX-2 Inhibitory Activity - PubMed. [Link]
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